molecular formula C15H13NO B1597502 2,3-dihydro-1H-indol-7-yl(phenyl)methanone CAS No. 33244-57-4

2,3-dihydro-1H-indol-7-yl(phenyl)methanone

Cat. No. B1597502
CAS RN: 33244-57-4
M. Wt: 223.27 g/mol
InChI Key: ZZOVZJBWXVZVLN-UHFFFAOYSA-N
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Patent
US04221716

Procedure details

A reaction vessel is charged with 2.23 liters of methylene chloride to which is added one mole of the 7-benzoylindoline obtained in Example 1. To this mixture is added 3.0 moles of activated manganese dioxide. This reaction mixture is agitated and heated at reflux for 24 hours to produce 7-benzoylindole. The produce is then filtered through a filter that will retain the manganese dioxide. The reaction vessel is rinsed with 0.2 liter of hot methylene chloride and the filter cake washed with this rinse. The 7-benzoylindole product obtained has a melting point of 100°-104.5° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
catalyst
Reaction Step Two
Quantity
2.23 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH2:15][CH2:14]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[O-2].[O-2].[Mn+4].C(Cl)Cl>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[CH:14]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2CCNC12
Step Two
Name
Quantity
3 mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
2.23 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This reaction mixture is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.